molecular formula C6H6N2O B570875 (2Z)-4(1H)-Pyrimidinylideneacetaldehyde CAS No. 119884-62-7

(2Z)-4(1H)-Pyrimidinylideneacetaldehyde

Cat. No.: B570875
CAS No.: 119884-62-7
M. Wt: 122.127
InChI Key: SDMIVQGHNMXIGM-KXFIGUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-4(1H)-Pyrimidinylideneacetaldehyde” is a pyrimidine-derived compound characterized by a conjugated enal system (α,β-unsaturated aldehyde) with a Z-configuration at the double bond. Its structure comprises a pyrimidine ring fused to an acetaldehyde moiety, where the aldehyde group is conjugated to the pyrimidinylidene system. This configuration confers unique electronic properties, such as enhanced electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. However, its instability under ambient conditions necessitates careful handling and storage in inert environments .

Properties

CAS No.

119884-62-7

Molecular Formula

C6H6N2O

Molecular Weight

122.127

IUPAC Name

(2Z)-2-(1H-pyrimidin-6-ylidene)acetaldehyde

InChI

InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1-5H,(H,7,8)/b6-2-

InChI Key

SDMIVQGHNMXIGM-KXFIGUGUSA-N

SMILES

C1=CN=CNC1=CC=O

Synonyms

Acetaldehyde, 4(1H)-pyrimidinylidene- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-4(1H)-Pyrimidinylideneacetaldehyde” can be contextualized by comparing it with related pyrimidine and pyrimidinone derivatives. Below is a detailed analysis based on structural analogs identified in recent patent literature () and theoretical considerations:

Structural Comparison
Compound Class Core Structure Substituents/Modifications Key Features
This compound Pyrimidine + conjugated enal Aldehyde group, Z-configuration Electrophilic aldehyde; planar conjugated system; prone to tautomerization .
4H-Pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidinone Varied substituents (e.g., indazolyl, piperidinyl) Rigid bicyclic system; enhanced solubility via polar substituents; stable under physiological conditions .
4H-Pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Piperazinyl, methylimidazolyl Expanded aromatic system; basic nitrogen atoms improve bioavailability .

Key Observations :

  • Electronic Properties: The enal system in this compound renders it more electrophilic than saturated pyrimidinones, which exhibit greater stability due to delocalized π-electrons in fused aromatic systems.
  • Solubility : Piperidine/piperazine-substituted analogs (e.g., 7-(piperidin-4-yl) derivatives) demonstrate superior aqueous solubility compared to the aldehyde-containing target compound, which is hydrophobic and prone to aggregation .
  • Tautomerization: Unlike pyrimidinones, which exist predominantly in keto forms, the enal system in the target compound may undergo keto-enol tautomerization, complicating its reactivity profile.

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